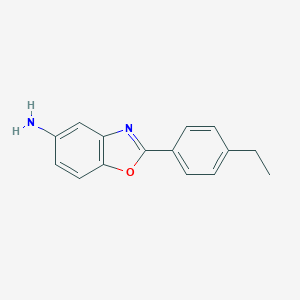![molecular formula C12H26N2 B169690 2-[(Dipropylamino)methyl]piperidine CAS No. 116881-79-9](/img/structure/B169690.png)
2-[(Dipropylamino)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dipropylamino)methyl]piperidine, also known as DPMP, is a synthetic compound that belongs to the family of piperidine derivatives. It is a psychoactive substance that has been studied for its potential therapeutic applications, as well as its use as a research tool in neuroscience.
Mechanism of Action
2-[(Dipropylamino)methyl]piperidine acts as a potent inhibitor of the dopamine transporter, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels can result in a variety of physiological and behavioral effects, including increased activity, euphoria, and addiction potential.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects on the brain and body. It has been found to increase dopamine release in the nucleus accumbens, which is a key brain region involved in reward and motivation. This compound has also been shown to increase locomotor activity and induce stereotypic behaviors in rodents.
Advantages and Limitations for Lab Experiments
2-[(Dipropylamino)methyl]piperidine has several advantages as a research tool, including its high affinity for the dopamine transporter and its ability to induce behavioral effects in rodents. However, its potency and potential for addiction make it a challenging substance to work with in a laboratory setting. Additionally, the lack of research on the long-term effects of this compound use makes it difficult to fully understand its potential applications.
Future Directions
There are several future directions for research on 2-[(Dipropylamino)methyl]piperidine, including further investigation into its potential therapeutic applications for neurological disorders such as Parkinson's disease and addiction. Additionally, more research is needed to fully understand the long-term effects of this compound use and its potential for abuse. Finally, the development of new compounds that target the dopamine transporter with greater specificity and fewer side effects could lead to the development of more effective treatments for a variety of neurological disorders.
Scientific Research Applications
2-[(Dipropylamino)methyl]piperidine has been used in scientific research to study the central nervous system and its effects on behavior. It has been found to have a high affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. This compound has also been used to study the role of dopamine in addiction and reward pathways.
properties
CAS RN |
116881-79-9 |
|---|---|
Molecular Formula |
C12H26N2 |
Molecular Weight |
198.35 g/mol |
IUPAC Name |
N-(piperidin-2-ylmethyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C12H26N2/c1-3-9-14(10-4-2)11-12-7-5-6-8-13-12/h12-13H,3-11H2,1-2H3 |
InChI Key |
JECMDTMOQOVPIU-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CC1CCCCN1 |
Canonical SMILES |
CCCN(CCC)CC1CCCCN1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


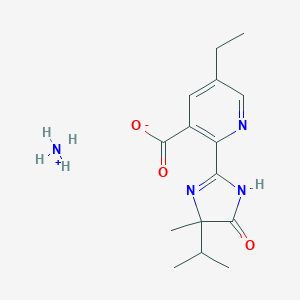


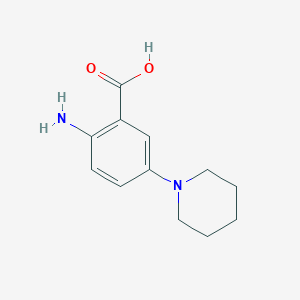
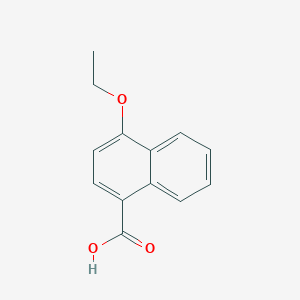


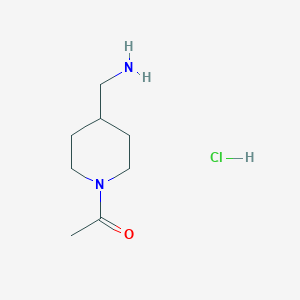
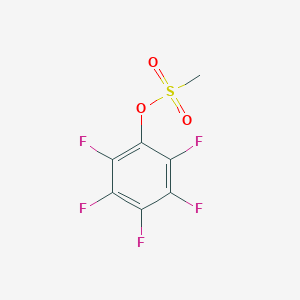
![1,4-Dioxaspiro[4.4]nonan-7-one](/img/structure/B169636.png)
